2-methyl-N'-(2-methylbenzylidene)benzohydrazide
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Benzohydrazone Derivatives: Research has led to the synthesis and characterization of various benzohydrazone compounds, including those derived from 5-methylsalicylaldehyde, which are structurally related to 2-methyl-N'-(2-methylbenzylidene)benzohydrazide. These compounds have been analyzed using techniques such as elemental analysis, NMR, and X-ray diffraction, revealing their crystal structures and configurations (Meng, Li, & Ma, 2014).
Antimicrobial Activities
- Vanadium(V) Complexes: Some derivatives of benzohydrazones have been used to create vanadium(V) complexes that exhibit antimicrobial activity. This research demonstrates the potential of benzohydrazones in developing compounds with antibacterial properties (He, Qiu, Cheng, Liu, & Wu, 2018).
- Hydrazone Compounds: Another study has focused on synthesizing hydrazone compounds from 4-methylbenzohydrazide and testing their antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, showing promising results in this field (Lei, Li, Fu, Guan, & Tan, 2015).
Interaction with DNA and Enzymes
- DNA and Enzymatic Activities: Schiff base compounds derived from benzohydrazide and sulfonohydrazide show remarkable activities in areas such as DNA binding, enzymatic inhibition, and antimicrobial effects. This highlights the broad spectrum of potential applications of benzohydrazide derivatives in biochemical research (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Catalytic Applications
- Dioxomolybdenum(VI) Complexes: Studies have also been conducted on dioxomolybdenum(VI) complexes with hydrazone ligands derived from benzohydrazides, showcasing their potential as catalysts in chemical reactions such as cyclohexane oxidation (Wang, Xing, Feng, Guo, Liu, Xu, & You, 2019).
Corrosion Inhibition
- Corrosion Resistance of Steel: Research on hydrazone derivatives has also extended to their use as corrosion inhibitors for mild steel in acidic solutions, demonstrating their potential in industrial applications (Lgaz, Chung, Albayati, Chaouiki, Salghi, & Mohamed, 2020).
Properties
IUPAC Name |
2-methyl-N-[(E)-(2-methylphenyl)methylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-7-3-5-9-14(12)11-17-18-16(19)15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H,18,19)/b17-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZADMDJDGDPBJ-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416324 | |
Record name | AC1NSD28 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5316-51-8 | |
Record name | AC1NSD28 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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